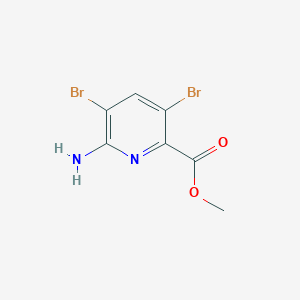

Methyl 6-amino-3,5-dibromopicolinate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 6-amino-3,5-dibromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNKFHZYSZFLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440880 | |

| Record name | Methyl 6-amino-3,5-dibromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443956-21-6 | |

| Record name | Methyl 6-amino-3,5-dibromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate

CAS Number: 443956-21-6

This technical guide provides a comprehensive overview of Methyl 6-amino-3,5-dibromopicolinate, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical suppliers with extrapolated data from analogous compounds to provide a thorough resource.

Chemical and Physical Properties

This compound is a solid at room temperature. Its core structure consists of a pyridine ring substituted with an amino group, two bromine atoms, and a methyl ester. This combination of functional groups makes it a versatile intermediate for further chemical modifications.

| Property | Value |

| CAS Number | 443956-21-6 |

| Molecular Formula | C₇H₆Br₂N₂O₂ |

| Molecular Weight | 309.94 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% (as offered by suppliers) |

| InChI | InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) |

| InChI Key | RLNKFHZYSZFLTL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC(N)=C(Br)C=C1Br |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the bromination of aminopyridine derivatives.

Materials:

-

Methyl 6-aminopicolinate

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous Dichloromethane (DCM) or Acetic Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve Methyl 6-aminopicolinate (1 equivalent) in the chosen solvent (e.g., DCM or acetic acid).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the brominating agent (2-2.2 equivalents of NBS or Br₂) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

If DCM was used as the solvent, separate the organic layer. If acetic acid was used, extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | s | 1H | Pyridine C4-H |

| ~5.0-6.0 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~158 | C6 (C-NH₂) |

| ~145-150 | C2 (C-CO₂Me) |

| ~140-145 | C4 |

| ~110-115 | C3 (C-Br) |

| ~105-110 | C5 (C-Br) |

| ~53 | -OCH₃ |

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

| m/z | Interpretation |

| ~308, 310, 312 | Molecular ion peak [M]⁺ |

| ~277, 279, 281 | Loss of methoxy group [-OCH₃] |

| ~250, 252, 254 | Loss of ester group [-CO₂CH₃] |

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amino group) |

| 3000-2800 | C-H stretching (methyl group) |

| ~1720 | C=O stretching (ester) |

| ~1600 | N-H bending (amino group) |

| ~1550, 1450 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretching (ester) |

| ~700-600 | C-Br stretching |

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule are found in compounds with a range of therapeutic applications. Halogenated pyridines and aminopicolinates are known to exhibit various biological activities.

Inferred Biological Profile

-

Antimicrobial Activity: Brominated phenols and other halogenated aromatic compounds have shown significant antibacterial and antifungal properties.[1] The presence of two bromine atoms on the pyridine ring may confer antimicrobial activity to this compound.

-

Enzyme Inhibition: Picolinic acid derivatives are known to act as enzyme inhibitors.[2] The specific substitution pattern of this compound could make it a candidate for screening against various enzymatic targets.

-

Anticancer Potential: Certain aminopyridine derivatives have been investigated for their anticancer properties. The core structure of this compound could serve as a scaffold for the development of novel cytotoxic agents.

Hypothetical Signaling Pathway Involvement

Given that many kinase inhibitors feature a substituted pyridine core, it is plausible that derivatives of this compound could interact with intracellular signaling pathways. For example, they could potentially act as inhibitors of protein kinases involved in cell proliferation and survival.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel bioactive molecules. While direct experimental data is sparse, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and predicted analytical data based on analogous structures. The structural alerts within the molecule suggest that its derivatives may possess interesting pharmacological properties, warranting further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to use the information herein as a starting point for their own experimental validation and exploration of this compound's potential.

References

An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical parameters and spectral data. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its use in research and development. Furthermore, the guide explores the potential biological significance of this compound class, offering insights for drug discovery and development professionals.

Chemical Properties

This compound, with the CAS number 443956-21-6, is a solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with an amino group at the 6-position, two bromine atoms at the 3 and 5-positions, and a methyl ester group at the 2-position.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂N₂O₂ | [2] |

| Molecular Weight | 309.94 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (Predicted) | -0.23 ± 0.10 | [3] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While a complete set of spectra for this specific compound is not publicly available, representative data for structurally related compounds and general principles of spectral interpretation are provided.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amino group protons, and the methyl ester protons. The chemical shift of the single aromatic proton will be influenced by the deshielding effects of the adjacent bromine atoms and the ester group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the electronegative bromine and nitrogen atoms.

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the primary amine.

-

C=O stretching vibration for the ester carbonyl group.

-

C-N and C-Br stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ should be observable, along with characteristic isotopic peaks due to the presence of two bromine atoms ([M+2]⁺ and [M+4]⁺).

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound.

Synthesis

A plausible synthetic route to this compound involves the bromination of a suitable precursor followed by esterification. A general procedure is outlined below, which may require optimization for this specific target molecule.

Protocol:

-

Bromination of 6-Aminopicolinic Acid: To a solution of 6-aminopicolinic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) or bromine (Br₂) portion-wise at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude 3,5-dibromo-6-aminopicolinic acid.

-

Esterification: The crude dibrominated acid is then dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC).

-

Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Analytical Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.

Biological Significance and Applications

Halogenated pyridine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

While specific biological data for this compound is not extensively reported, related aminopyridine structures have been investigated for a range of therapeutic applications. For instance, aminopyridines are known to act as potassium channel blockers and have been explored for the treatment of neurological disorders.[4] Furthermore, substituted pyridine derivatives are integral scaffolds in the development of various kinase inhibitors and other targeted therapies.

The dibromo-substitution pattern on the pyridine ring, combined with the amino and ester functionalities, makes this compound an attractive building block for the synthesis of novel compounds with potential applications in areas such as:

-

Oncology: As a scaffold for the design of kinase inhibitors or other anti-proliferative agents.

-

Neuroscience: For the development of modulators of ion channels or receptors in the central nervous system.

-

Infectious Diseases: As a starting material for the synthesis of novel antibacterial or antiviral compounds.

Conclusion

This compound is a valuable chemical entity with significant potential for further exploration in both academic and industrial research settings. This technical guide has provided a consolidated overview of its chemical properties, along with generalized experimental protocols to aid in its synthesis and characterization. The structural features of this molecule suggest its utility as a versatile building block in the design and synthesis of novel compounds with potential therapeutic applications. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 6-amino-3,5-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 6-amino-3,5-dibromopicolinate (CAS No: 443956-21-6). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, essential for the structural confirmation and purity assessment of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related pyridine derivatives, aromatic amines, and brominated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | s | 1H | H-4 (aromatic) |

| ~6.0-6.5 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Predicted solvent: CDCl₃. The chemical shift of the amino protons is highly dependent on solvent and concentration and may be broader.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 | C6 (-NH₂) |

| ~148 | C2 (ester-bearing) |

| ~140 | C4 |

| ~115 | C5 (-Br) |

| ~105 | C3 (-Br) |

| ~53 | -OCH₃ |

Predicted solvent: CDCl₃. Bromine substitution and the amino group significantly influence the chemical shifts of the pyridine ring carbons.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 308/310/312 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 277/279/281 | [M - OCH₃]⁺ |

| 249/251/253 | [M - COOCH₃]⁺ |

| 170/172 | [M - Br - COOCH₃]⁺ |

The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with relative intensities of approximately 1:2:1.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3080-3020 | Weak | Aromatic C-H stretch |

| 1730-1710 | Strong | C=O stretch (ester) |

| 1620-1580 | Medium | N-H bend (primary amine) |

| 1550-1450 | Medium to Strong | Aromatic C=C and C=N stretch |

| 1300-1200 | Strong | C-O stretch (ester) |

| 1100-1000 | Medium | C-N stretch |

| 800-700 | Strong | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse (zg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 16 ppm.

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled (zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 240 ppm.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (Electrospray Ionization - Quadrupole Time-of-Flight, ESI-QTOF):

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: Centroid.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR Spectrometer):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Apodization: Happ-Genzel.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

An In-depth Technical Guide to the Synthesis of Methyl 6-amino-3,5-dibromopicolinate

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 6-amino-3,5-dibromopicolinate, a valuable building block for researchers, scientists, and drug development professionals in the field of medicinal chemistry. The synthesis is presented as a two-step process commencing from the readily available 6-aminopicolinic acid. This document details the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented below.

| Property | Value |

| Molecular Formula | C₇H₆Br₂N₂O₂ |

| Molecular Weight | 309.94 g/mol |

| CAS Number | 443956-21-6 |

| Appearance | Expected to be a solid |

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two sequential steps:

-

Esterification: The carboxylic acid functionality of 6-aminopicolinic acid is converted to its corresponding methyl ester, yielding Methyl 6-aminopicolinate.

-

Dibromination: The subsequent electrophilic bromination of Methyl 6-aminopicolinate at the 3 and 5 positions of the pyridine ring affords the final product, this compound.

The overall synthetic scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of Methyl 6-aminopicolinate

This procedure is adapted from established methods for the esterification of aminopicolinic acids.[1]

Materials:

-

6-Aminopicolinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-aminopicolinic acid (1.0 eq) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for a period of 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until a basic pH is achieved.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield Methyl 6-aminopicolinate as a solid.

Expected Yield: ~70-85%

Characterization Data for Methyl 6-aminopicolinate:

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 7.3 Hz, 1H), 6.65 (d, J = 8.2 Hz, 1H), 4.91 (br s, 2H, NH₂), 3.91 (s, 3H, OCH₃) |

| MS (ESI) | m/z 153.1 [M+H]⁺ |

Step 2: Synthesis of this compound

The following protocol is a generalized procedure based on the known reactivity of 2-aminopyridine derivatives towards electrophilic brominating agents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂).[2] The amino group at the 6-position activates the ring for electrophilic substitution at the ortho (5-position) and para (3-position) positions.

Materials:

-

Methyl 6-aminopicolinate

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetonitrile (CH₃CN) or Chloroform (CHCl₃) or Acetic Acid (AcOH)

-

Sodium thiosulfate (Na₂S₂O₃) solution (if using Br₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as acetonitrile, chloroform, or acetic acid in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the brominating agent (2.0-2.2 eq of NBS or Br₂) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

If bromine was used, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Expected Yield: Yields can vary depending on the specific conditions and brominating agent used, but are anticipated to be in the moderate to good range.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from starting materials to the final product.

Conclusion

This technical guide outlines a robust and practical synthetic route to this compound. The described two-step sequence, involving an initial esterification followed by a regioselective dibromination, provides a clear and reproducible methodology for obtaining this valuable chemical intermediate. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis and application of substituted pyridine derivatives in drug discovery and development.

References

An In-depth Technical Guide on the Discovery and Synthesis of Methyl 6-amino-3,5-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of Methyl 6-amino-3,5-dibromopicolinate, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. While the direct discovery of this compound is not extensively documented in publicly available literature, its synthesis can be achieved through a logical sequence of well-established chemical transformations. This document provides a plausible and detailed synthetic protocol, predicted physicochemical and spectroscopic data, and a discussion of its potential biological relevance based on the activities of structurally related compounds.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms and amine functionalities can significantly modulate the physicochemical properties and biological activities of these heterocycles. This compound incorporates these key features, making it a valuable building block for the synthesis of novel bioactive molecules. Although a seminal "discovery" paper is not readily identifiable, its availability from chemical suppliers points to its utility as a synthetic intermediate. This guide aims to provide a comprehensive resource for the laboratory-scale preparation and characterization of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its key precursor, Methyl 6-aminopicolinate, are summarized below for easy comparison. The data for the target compound are predicted based on known values for analogous structures.

| Property | Methyl 6-aminopicolinate | This compound |

| CAS Number | 36052-26-3 | 443956-21-6[1] |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₆Br₂N₂O₂[1] |

| Molecular Weight | 152.15 g/mol | 309.94 g/mol [1] |

| Appearance | Solid | Predicted: Solid[1] |

| Purity | --- | ≥98%[1] |

| Predicted ¹H NMR | δ (CDCl₃, 400 MHz): 7.60 (dd, J=8.4, 7.6 Hz, 1H), 6.90 (d, J=7.6 Hz, 1H), 6.50 (d, J=8.4 Hz, 1H), 4.80 (br s, 2H), 3.90 (s, 3H) | δ (CDCl₃, 400 MHz): 8.1 (s, 1H), 5.0 (br s, 2H), 3.95 (s, 3H) |

| Predicted ¹³C NMR | δ (CDCl₃, 101 MHz): 166.0, 158.0, 148.0, 138.0, 114.0, 110.0, 52.0 | δ (CDCl₃, 101 MHz): 164.0, 155.0, 149.0, 140.0, 110.0, 108.0, 53.0 |

| Predicted IR (KBr) | ν_max: 3450, 3300, 1710, 1610, 1580 cm⁻¹ | ν_max: 3450, 3300, 1720, 1590, 1280, 780 cm⁻¹ |

| Predicted Mass Spec (ESI) | m/z: 153.06 [M+H]⁺ | m/z: 308.88, 310.88, 312.88 [M+H]⁺ (Isotopic pattern for 2 Br) |

Experimental Protocols

The synthesis of this compound can be achieved via a two-step process starting from commercially available Methyl 6-aminopicolinate. The proposed workflow is illustrated below, followed by detailed experimental procedures.

Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Step 1: Synthesis of this compound

This procedure is adapted from established methods for the bromination of activated pyridine rings.

Materials:

-

Methyl 6-aminopicolinate (1.0 eq.)

-

Glacial Acetic Acid

-

Bromine (2.2 eq.)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 6-aminopicolinate in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into an ice-water mixture.

-

Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

Step 2: Purification

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Potential Biological Activity and Applications

While no specific biological activities for this compound have been reported, the structural motifs present in the molecule are found in numerous bioactive compounds. Halogenated aminopyridines are known to exhibit a wide range of biological effects.

-

Antimicrobial and Antifungal Activity: Substituted pyridines are a well-established class of antimicrobial agents. The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

-

Enzyme Inhibition: The pyridine nitrogen and the amino group can act as hydrogen bond donors and acceptors, enabling interactions with the active sites of enzymes. Halogenated pyridines have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases.

-

Agrochemicals: Picolinic acid derivatives are utilized as herbicides and fungicides. The specific substitution pattern of this compound could impart selective herbicidal or pesticidal properties.

A hypothetical signaling pathway that could be targeted by a molecule derived from this scaffold is the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the exploration of this and similar halogenated pyridine scaffolds in drug discovery and development programs. Further studies are warranted to elucidate the specific biological properties of this compound and its derivatives.

References

Methyl 6-amino-3,5-dibromopicolinate and its derivatives

An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring amino, methyl ester, and two bromine atoms on the picolinate core, offers multiple reaction sites for the construction of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound and its derivatives, with a particular focus on their relevance in medicinal chemistry and drug discovery. The document details experimental protocols, summarizes key quantitative data, and visualizes synthetic pathways to facilitate further research and development in this area.

Introduction

Substituted picolinates are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents. The presence of both an amino group and halogen substituents on the pyridine ring of this compound makes it an attractive starting material for generating diverse molecular libraries. The bromine atoms can be readily functionalized through various cross-coupling reactions, while the amino group and methyl ester provide handles for amide bond formation and other modifications. This guide aims to consolidate the available information on this compound and its derivatives to support researchers in their synthetic and drug discovery endeavors.

Core Compound: this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 443956-21-6 |

| Molecular Formula | C₇H₆Br₂N₂O₂ |

| Molecular Weight | 309.94 g/mol |

| Appearance | Solid |

| Synonyms | Methyl 6-amino-3,5-dibromopyridine-2-carboxylate, 2-Pyridinecarboxylic acid, 6-amino-3,5-dibromo-, methyl ester |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of its mono-brominated analog, Methyl 6-amino-5-bromopicolinate. The proposed synthesis involves the direct bromination of Methyl 6-aminopicolinate.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Materials: Methyl 6-aminopicolinate, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve Methyl 6-aminopicolinate (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and then with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

-

Derivatives of this compound

The two bromine atoms on the pyridine ring of this compound are key functional handles for the synthesis of a wide range of derivatives, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the brominated picolinate core and various aryl or heteroaryl boronic acids or esters. This reaction allows for the introduction of diverse substituents at the 3- and 5-positions of the pyridine ring.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., potassium carbonate), Solvent (e.g., 1,4-dioxane/water mixture).

-

Procedure:

-

To a degassed mixture of this compound (1.0 eq.), the corresponding arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.) in a Schlenk flask, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add the palladium catalyst (e.g., 5 mol%) to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diaryl-6-aminopicolinate derivative.

-

Other Cross-Coupling Reactions

While Suzuki coupling is prominent, other palladium-catalyzed reactions such as Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines) can also be employed to further diversify the core structure.

Potential Applications in Drug Discovery

Aminopicolinate derivatives are known to exhibit a wide range of biological activities. While specific data for derivatives of this compound is limited, the core scaffold is present in molecules investigated for various therapeutic areas.

Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse aryl and heteroaryl groups at the 3- and 5-positions allows for the exploration of the chemical space around the ATP-binding site of various kinases. For instance, certain substituted aminopyridines have shown inhibitory activity against kinases involved in cancer cell proliferation and inflammation.

Caption: Inhibition of a kinase signaling pathway.

Anti-cancer Agents

The development of novel anti-cancer agents often involves the synthesis of heterocyclic compounds that can interact with various biological targets in cancer cells. The structural diversity achievable from this compound makes it a valuable platform for the discovery of new anti-proliferative agents.

Quantitative Data Summary

Due to the limited availability of published data specifically on derivatives of this compound, a comprehensive table of quantitative data is not feasible at this time. Researchers are encouraged to generate and publish such data to enrich the scientific literature. Representative yields for analogous Suzuki-Miyaura reactions on di-brominated pyridine systems typically range from 40% to 80%, depending on the nature of the boronic acid and the reaction conditions. Similarly, IC₅₀ values for bioactive aminopicolinate derivatives can vary widely from nanomolar to micromolar concentrations depending on the biological target and the specific substituents.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of complex heterocyclic molecules. Its di-bromo substitution provides a gateway to a vast chemical space through various cross-coupling reactions. This technical guide has outlined its fundamental properties, a plausible synthetic route, and the potential for generating diverse derivatives with applications in drug discovery, particularly in the fields of kinase inhibition and oncology. Further research into the synthesis and biological evaluation of derivatives of this versatile scaffold is highly encouraged to unlock its full potential in the development of novel therapeutic agents.

Methyl 6-amino-3,5-dibromopicolinate: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative that serves as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including two bromine atoms at positions 3 and 5, an amino group at position 6, and a methyl ester at position 2, provide multiple reactive sites for chemical modification. This allows for the systematic exploration of chemical space and the development of novel molecular entities with diverse biological activities. The pyridine core is a common motif in many FDA-approved drugs, and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.[1] The presence of two halogen atoms offers the potential for selective, stepwise functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a key intermediate in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 443956-21-6 |

| Molecular Formula | C₇H₆Br₂N₂O₂ |

| Molecular Weight | 309.94 g/mol |

| Appearance | Solid |

| Synonyms | Methyl 6-amino-3,5-dibromopyridine-2-carboxylate |

| InChI Key | RLNKFHZYSZFLTL-UHFFFAOYSA-N |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis starts from 6-aminopicolinic acid, proceeds through a bromination step, and concludes with esterification.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol for the synthesis of this compound.

Step 1: Bromination of 6-Aminopicolinic Acid

-

To a stirred solution of 6-aminopicolinic acid (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (2.2 eq) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, 6-amino-3,5-dibromopicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification of 6-Amino-3,5-dibromopicolinic Acid

-

Suspend the dried 6-amino-3,5-dibromopicolinic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Utility as a Building Block in Medicinal Chemistry

This compound is a valuable building block due to the differential reactivity of its functional groups. The two bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, at the 3 and 5 positions of the pyridine ring. The amino group at the 6-position and the methyl ester at the 2-position can also be further modified, providing additional points for diversification.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[4] The bromine atoms on the picolinate scaffold can be selectively replaced with aryl or heteroaryl groups using boronic acids or esters in the presence of a palladium catalyst and a base. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-arylation under controlled reaction conditions.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a library of bioactive molecules starting from this compound.

Caption: General workflow for drug discovery using the target building block.

Potential Medicinal Chemistry Applications

While specific biological activity data for derivatives of this compound is limited, the broader class of substituted 6-aminopicolinates has shown promise in various therapeutic areas. The following table summarizes the biological activities of some structurally related compounds.

| Compound Class | Target/Activity | Reported IC₅₀/Activity | Reference |

| 6-Substituted Imidazo[1,2-a]pyridines | Anticancer (Colon Cancer Cell Lines HT-29 and Caco-2) | Excellent activity, induction of apoptosis | [5] |

| 6-Dialkylaminopyrimidine Carboxamides | Antitubercular (Mycobacterium tuberculosis) | Active against clinical Mtb strains | [6] |

| Chloropicolinate Amides and Ureas | Antitubercular (Mycobacterium tuberculosis) | Good MIC values with low cytotoxicity | [7] |

| 8-Hydroxyquinoline Derivatives | Antibacterial (Gram-positive and Gram-negative strains) | Potent activity with low MIC values | [8] |

This data suggests that derivatives of this compound could be explored for the development of novel anticancer, antitubercular, and antibacterial agents.

Logical Relationship in Drug Discovery

The following diagram illustrates a hypothetical decision-making process in a drug discovery project utilizing this building block.

Caption: Hypothetical decision tree in a drug discovery cascade.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry research. Its multiple points of functionalization allow for the creation of diverse chemical libraries for biological screening. The potential for selective, stepwise modification of the two bromine atoms through well-established cross-coupling methodologies provides a powerful strategy for the synthesis of complex and novel drug candidates. While further research is needed to fully elucidate the biological potential of its derivatives, the existing data on related compound classes suggests promising avenues for the discovery of new therapeutics in areas such as oncology and infectious diseases. This guide provides a foundational understanding for researchers looking to incorporate this promising scaffold into their drug discovery programs.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 6-amino-3,5-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in Methyl 6-amino-3,5-dibromopicolinate. This compound is a highly functionalized pyridine derivative with significant potential as a versatile building block in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. The interplay of the electron-donating amino group with the electron-withdrawing bromine and methyl picolinate substituents dictates its reactivity profile. This guide will delve into the key reactions involving the amino group, including nucleophilic substitution, diazotization followed by subsequent transformations, and amide bond formation. Detailed experimental protocols, based on analogous systems, are provided to offer practical guidance for the synthetic elaboration of this promising scaffold.

Introduction

This compound is a polysubstituted pyridine derivative featuring a nucleophilic amino group and two bromine atoms, which can serve as handles for cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the two bromine atoms and the methyl ester group, significantly influences the reactivity of the amino group. Understanding this reactivity is crucial for its effective utilization in synthetic chemistry. This guide will explore the key chemical transformations of the amino group, providing insights into its synthetic potential.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | The single proton on the pyridine ring is expected to appear as a singlet in the aromatic region. The protons of the amino group will likely be a broad singlet, and the methyl ester protons will be a sharp singlet. |

| ¹³C NMR | Six distinct carbon signals are expected: four for the pyridine ring (two brominated, one with the amino group, and one with the ester group), one for the ester carbonyl, and one for the methyl group. The carbons attached to bromine will be significantly shifted downfield. |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). |

| IR Spec. | Characteristic peaks are expected for N-H stretching of the primary amine, C=O stretching of the ester, and C-Br stretching. |

Reactivity of the Amino Group

The amino group at the 6-position of the pyridine ring is a key site for functionalization. Its reactivity is a balance between its inherent nucleophilicity and the electronic effects of the other substituents.

Nucleophilic Aromatic Substitution (SNAr)

The amino group can act as a nucleophile in SNAr reactions. However, the electron-withdrawing nature of the dibrominated pyridine ring can also make the ring itself susceptible to nucleophilic attack, potentially leading to complex reaction mixtures.

Diazotization and Subsequent Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functionalities.

Logical Workflow for Diazotization and Subsequent Functionalization:

Caption: Diazotization of the amino group and subsequent functionalization pathways.

Experimental Protocol: Sandmeyer-Type Reaction (Illustrative)

This protocol is based on general procedures for Sandmeyer reactions of aromatic amines and may require optimization.[2][3][4]

-

Diazotization: Dissolve this compound in a suitable acidic medium (e.g., a mixture of concentrated H₂SO₄ and water) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30-60 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuBr for bromination) in the corresponding acid (e.g., HBr). Slowly add the cold diazonium salt solution to the copper(I) salt mixture. Allow the reaction to warm to room temperature and stir for several hours, or until nitrogen evolution ceases.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Potential Products from Diazotization of this compound

| Reagent | Reaction Type | Expected Product |

| CuCl / HCl | Sandmeyer | Methyl 6-chloro-3,5-dibromopicolinate |

| CuBr / HBr | Sandmeyer | Methyl 3,5,6-tribromopicolinate |

| CuCN / KCN | Sandmeyer | Methyl 6-cyano-3,5-dibromopicolinate |

| HBF₄, then heat | Schiemann | Methyl 6-fluoro-3,5-dibromopicolinate |

| H₂O, heat | Hydrolysis | Methyl 6-hydroxy-3,5-dibromopicolinate |

Amide Bond Formation

The amino group can be acylated to form amides. Due to the electron-withdrawing effects of the substituents on the pyridine ring, the nucleophilicity of the amino group is reduced, which may necessitate the use of more reactive acylating agents or coupling reagents.

Experimental Protocol: Amide Coupling (Illustrative)

This protocol is adapted from procedures for amide bond formation with electron-deficient anilines.[5][6][7][8][9]

-

Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) (1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Coupling: Add a solution of this compound (1.0 equivalent) in the same solvent to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer sequentially with a weak acid, a weak base, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Notes |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Often used for challenging couplings. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | EDC / HOBt | A classic and widely used combination. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for sterically hindered substrates. |

Reactivity of the Bromine Substituents

The bromine atoms at the 3- and 5-positions are susceptible to displacement via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions provide powerful methods for introducing carbon-carbon and carbon-nitrogen bonds, respectively.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

Caption: Palladium-catalyzed cross-coupling reactions at the bromine positions.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

This protocol is based on general procedures for the Suzuki coupling of bromopyridines.[10][11][12]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination (Illustrative)

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[13][14][15][16][17]

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the desired amine (1.2-2.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-3.0 equivalents).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction Execution: Heat the mixture to 80-120 °C and stir until the starting material is consumed.

-

Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate.

-

Purification: Purify the residue by flash chromatography.

Conclusion

This compound is a highly functionalized and versatile building block. The amino group can be readily transformed into a variety of other functional groups through diazotization or acylated to form amides. Furthermore, the bromine substituents provide handles for the introduction of diverse aryl and amino moieties via palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide, though largely based on analogous systems, provide a solid foundation for researchers to explore the rich chemistry of this compound and unlock its potential in the development of novel molecules for a wide range of applications. It is recommended that the outlined procedures be optimized for the specific substrate and desired transformation.

References

- 1. 443956-21-6|this compound|BLD Pharm [bldpharm.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. research.rug.nl [research.rug.nl]

- 16. mdpi.com [mdpi.com]

- 17. Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Methyl 6-amino-3,5-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 6-amino-3,5-dibromopicolinate (CAS No. 443956-21-6). The information is intended for use by trained professionals in a laboratory or drug development setting. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound. Its structure and basic properties are outlined below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Methyl 6-amino-3,5-dibromopyridine-2-carboxylate, 2-Pyridinecarboxylic acid, 6-amino-3,5-dibromo-, methyl ester | [CymitQuimica] |

| CAS Number | 443956-21-6 | [ChemScene] |

| Molecular Formula | C₇H₆Br₂N₂O₂ | [ChemScene] |

| Molecular Weight | 309.94 g/mol | [ChemScene] |

| Physical Form | Solid | [CymitQuimica] |

| Purity | Typically ≥95% - 98% | [CymitQuimica] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements:

| Code | Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Toxicological Data

Limited quantitative toxicological data is publicly available for this compound. The primary known hazard is oral toxicity.

| Endpoint | Value | Species |

| LD50 (Oral) | Data not available | - |

Due to the presence of bromine atoms on an aromatic ring, this compound should be handled with care, as halogenated aromatic compounds can exhibit various toxicities.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE)

| Type | Specification |

| Eye/Face Protection | Chemical safety goggles with side-shields.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Consult the glove manufacturer's specifications for breakthrough time and compatibility. |

| Skin and Body Protection | A lab coat or other protective clothing should be worn. Ensure that skin is not exposed. |

| Respiratory Protection | If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |

Storage and Stability

| Aspect | Recommendation |

| Storage Conditions | Keep container tightly sealed in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is 2-8°C, protected from light.[1] |

| Incompatible Materials | Data not available. As a general precaution for halogenated aromatic compounds, avoid strong oxidizing agents, strong acids, and strong bases. |

| Stability | Stable under recommended storage conditions. |

| Hazardous Decomposition Products | Data not available. Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with the substance.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[1]

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Waste material should be treated as hazardous.

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway Diagram (Illustrative)

As this compound is a synthetic intermediate, it does not have a known signaling pathway. The following is an illustrative example of a hypothetical signaling pathway diagram that could be adapted for a biologically active derivative.

References

An In-depth Technical Guide to the Solubility of Methyl 6-amino-3,5-dibromopicolinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 6-amino-3,5-dibromopicolinate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its theoretical solubility profile based on its molecular structure. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility data in various organic solvents.

Introduction to this compound

This compound is a halogenated pyridine derivative. Its structure, featuring a pyridine ring, an amino group, two bromine atoms, and a methyl ester group, dictates its physicochemical properties, including its solubility. Understanding its solubility is crucial for a range of applications, including reaction optimization, purification, formulation development, and analytical method design.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of a compound in various solvents. The structural features of this compound suggest the following theoretical solubility profile:

-

Pyridine Ring and Amino Group: The nitrogen atom in the pyridine ring and the amino group can act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor. This suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can engage in hydrogen bonding.

-

Bromine Atoms: The two bromine atoms are bulky and electronegative, contributing to the molecule's overall polarity and molecular weight. Their presence may enhance solubility in halogenated solvents.

-

Methyl Ester Group: The ester group provides a site for dipole-dipole interactions and potential hydrogen bonding, contributing to solubility in polar solvents.

-

Aromatic System: The aromatic pyridine ring can interact with other aromatic solvents through π-π stacking.

Based on these features, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility ( g/100 mL at 25°C) |

| Polar Protic | Methanol | Moderately Soluble | Data to be determined |

| Ethanol | Moderately Soluble | Data to be determined | |

| Isopropanol | Sparingly Soluble | Data to be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Data to be determined |

| N,N-Dimethylformamide (DMF) | Soluble | Data to be determined | |

| Acetonitrile | Sparingly Soluble | Data to be determined | |

| Acetone | Sparingly Soluble | Data to be determined | |

| Tetrahydrofuran (THF) | Sparingly Soluble | Data to be determined | |

| Nonpolar | Toluene | Sparingly to Insoluble | Data to be determined |

| Hexane | Insoluble | Data to be determined | |

| Halogenated | Dichloromethane (DCM) | Moderately Soluble | Data to be determined |

| Chloroform | Moderately Soluble | Data to be determined |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard and reliable method for determining the solubility of a solid compound in a liquid solvent.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

4.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the diagram below.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

4.3. Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess of solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear supernatant.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1 mL) using a syringe fitted with a solvent-compatible syringe filter. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Place the dish in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the compound. Alternatively, a desiccator can be used for slow evaporation.

-

Mass Determination: Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

4.4. Data Analysis and Reporting

For each solvent, the experiment should be performed in triplicate to ensure the reliability of the results. The average solubility and standard deviation should be reported.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: A diagram showing the interplay of solute, solvent, and external factors on solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. The provided protocols and theoretical background will aid researchers in making informed decisions for their specific applications.

An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopicolinate for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-amino-3,5-dibromopicolinate, a versatile building block for the synthesis of novel heterocyclic compounds. We will explore its chemical properties, key synthetic transformations, and its potential in the development of biologically active molecules, particularly as kinase inhibitors. This document includes detailed experimental protocols, quantitative data, and visualizations of reaction pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Introduction to this compound

This compound is a di-brominated pyridine derivative with the chemical formula C₇H₆Br₂N₂O₂ and a molecular weight of 309.94 g/mol . Its structure, featuring two bromine atoms at positions 3 and 5, an amino group at position 6, and a methyl ester at position 2, makes it an ideal scaffold for the synthesis of a diverse range of substituted pyridine compounds. The bromine atoms serve as versatile handles for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

Chemical Properties:

| Property | Value |

| CAS Number | 443956-21-6[1] |

| Molecular Formula | C₇H₆Br₂N₂O₂[1] |